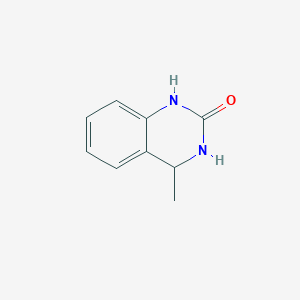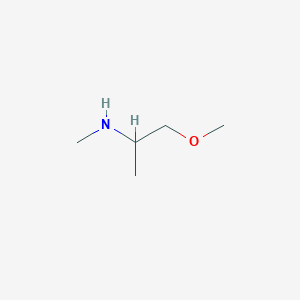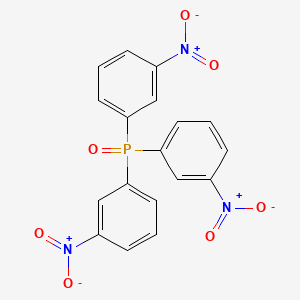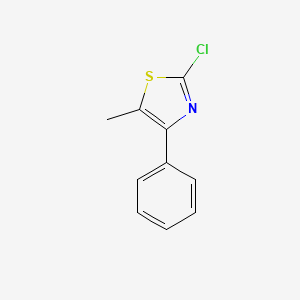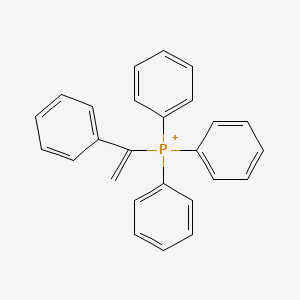
Triphenyl(1-phenylvinyl)phosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(1-phenylvinyl)phosphorane is an organophosphorus compound with the molecular formula C26H23P. It is a type of phosphorane, which is characterized by a phosphorus atom bonded to four phenyl groups and one phenylvinyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenyl(1-phenylvinyl)phosphorane can be synthesized through the reaction of triphenylphosphine with phenylacetylene in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{PhC}\equiv\text{CH} \rightarrow \text{Ph}_3\text{P}=\text{CHPh} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reactants.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form phosphine oxides.
Reduction: It can be reduced back to triphenylphosphine and phenylacetylene under certain conditions.
Substitution: The phenylvinyl group can participate in various substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the phenylvinyl group.
Major Products:
Oxidation: Triphenylphosphine oxide and phenylvinyl oxide.
Reduction: Triphenylphosphine and phenylacetylene.
Substitution: Various substituted phosphoranes depending on the electrophile used.
Scientific Research Applications
Triphenyl(1-phenylvinyl)phosphorane has several applications in scientific research:
Organic Synthesis: It is used in the Wittig reaction to form alkenes from aldehydes and ketones.
Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The primary mechanism of action for Triphenyl(1-phenylvinyl)phosphorane involves its role as a nucleophile in the Wittig reaction. The phosphorus atom forms a bond with the carbonyl carbon of an aldehyde or ketone, resulting in the formation of a betaine intermediate. This intermediate then undergoes a rearrangement to form an alkene and triphenylphosphine oxide. The reaction can be summarized as follows: [ \text{Ph}_3\text{P}=\text{CHPh} + \text{R}_2\text{C=O} \rightarrow \text{Ph}_3\text{P=O} + \text{R}_2\text{C=CHPh} ]
Comparison with Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in various organic reactions.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, often formed as a byproduct in reactions involving triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness: Triphenyl(1-phenylvinyl)phosphorane is unique due to its ability to form stable ylides, which are crucial intermediates in the Wittig reaction. This property makes it particularly valuable in the synthesis of alkenes with precise control over the double bond’s location.
Properties
CAS No. |
30537-11-2 |
|---|---|
Molecular Formula |
C26H22BrP |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
triphenyl(1-phenylethenyl)phosphanium;bromide |
InChI |
InChI=1S/C26H22P.BrH/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h2-21H,1H2;1H/q+1;/p-1 |
InChI Key |
OHPKUXCNUGBHGY-UHFFFAOYSA-M |
SMILES |
C=C(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C=C(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Key on ui other cas no. |
30537-11-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


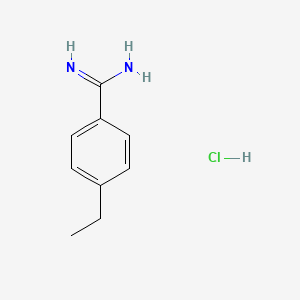
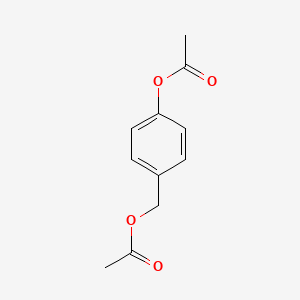
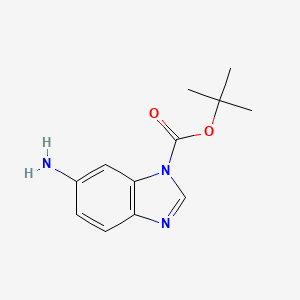
![[(4-Methyl-3-nitrobenzoyl)amino]acetic acid](/img/structure/B3370028.png)
![2-[(4-Cyanophenyl)methanesulfonyl]acetic acid](/img/structure/B3370036.png)
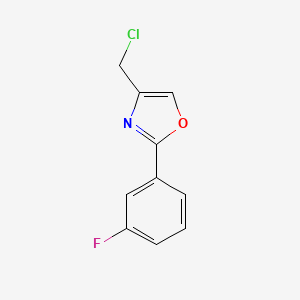
![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3370047.png)

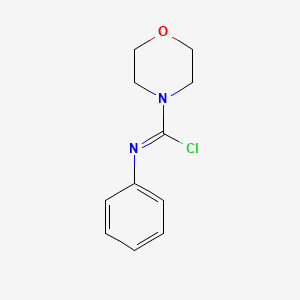
![Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3370081.png)
